molecular formula C8H12N2O2S B1284780 3-(aminomethyl)-N-methylbenzenesulfonamide CAS No. 808761-43-5

3-(aminomethyl)-N-methylbenzenesulfonamide

Cat. No. B1284780
CAS RN: 808761-43-5
M. Wt: 200.26 g/mol
InChI Key: FMVLDCBNRZZNPH-UHFFFAOYSA-N
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Description

The compound "3-(aminomethyl)-N-methylbenzenesulfonamide" is a derivative of benzenesulfonamide, which is a class of compounds known for their diverse biological activities, including antimicrobial and antitumor properties. The structure of this compound suggests it contains an amino group attached to a benzene ring via a sulfonamide linkage, with additional methyl groups providing potential sites for further chemical modification .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are structurally related to "3-(aminomethyl)-N-methylbenzenesulfonamide," can be achieved through N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by iridium-catalyzed hydrogen autotransfer, which is a transition-metal-catalyzed process. This method is highly efficient and general, allowing for the synthesis of a variety of N-alkylated benzenesulfonamide derivatives .

Molecular Structure Analysis

The molecular structure and various spectroscopic properties of benzenesulfonamide derivatives have been extensively studied. For example, the structural geometry, vibrational wavenumbers, and NMR chemical shifts of N-(12-amino-9,10-dihydro-9,10-ethanoanthracen-11-yl)-4-methylbenzenesulfonamide were investigated using both experimental and computational methods. These studies provide insights into the electronic transitions and intramolecular interactions, such as hydrogen bonding, which are likely to be relevant for "3-(aminomethyl)-N-methylbenzenesulfonamide" as well .

Chemical Reactions Analysis

Benzenesulfonamides can participate in various chemical reactions. For instance, 3-aminobenzenesulfonic acid can react with copper(II) nitrate to form a complex with a distorted octahedral geometry, indicating the potential for coordination chemistry involving "3-(aminomethyl)-N-methylbenzenesulfonamide" . Additionally, nitrobenzenesulfonamides can be alkylated to produce N-alkylated sulfonamides, which can then be deprotected to yield secondary amines, suggesting a pathway for the modification of the "3-(aminomethyl)-N-methylbenzenesulfonamide" molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives can be characterized by various spectroscopic techniques. For example, the sulfonamide compound 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was synthesized and characterized using FT-IR, NMR, UV-Vis, and X-ray crystallography. Computational methods such as DFT calculations were also employed to predict vibrational frequencies, chemical shifts, and electronic properties. These methods are applicable to the analysis of "3-(aminomethyl)-N-methylbenzenesulfonamide" to determine its physical and chemical characteristics .

Scientific Research Applications

Synthesis and Potential Uses

  • Anti-HIV Activity : Derivatives of N-(3-amino-3,4-dihydro-4-oxopyrimidin-2-yl)-4-chloro-2-mercapto-5-methylbenzenesulfonamide have been synthesized as potential anti-HIV agents. These compounds displayed promising anti-HIV-1 activity, exemplified by one derivative showing an effective concentration (EC50) value of 15 μM and weak cytotoxic effects (Brzozowski & Sa̧czewski, 2007).

  • Spectroscopic and Structural Studies : Molecular structure, vibrational wavenumbers, NMR chemical shifts, and UV–vis electronic absorption wavelengths of related sulfonamide molecules have been studied. These studies aid in understanding the structural geometry and electronic properties of these compounds (Alaşalvar et al., 2018).

  • Antibacterial and Anti-Inflammatory Properties : Synthesis of sulfonamides bearing 1,4-benzodioxin ring showed potential antibacterial properties and therapeutic relevance for inflammatory ailments. The synthesized compounds demonstrated good inhibitory activity against various bacterial strains (Abbasi et al., 2017).

  • Coordination Geometry Control in Chemistry : The strong intermolecular hydrogen bonding between amine and sulfonamide units influences coordination geometries in metal complexes. This insight is significant for designing metal complexes with specific properties (White et al., 1999).

  • DNA Binding and Anticancer Activity : Copper(II)-sulfonamide complexes have been studied for their DNA binding, DNA cleavage, genotoxicity, and anticancer activity. These studies are crucial for the development of new anticancer drugs (González-Álvarez et al., 2013).

  • Synthesis and Anticancer Property : The synthesis of certain sulfonamide derivatives has shown unexpected results, leading to novel compounds with potential anticancer properties (Zhang & Shi-jie, 2010).

  • Treatment of Diabetes : Derivatives of N-(3-amino-4-methylbenzenesulfonyl)-N-cyclohexylurea have been studied in the treatment of diabetes, demonstrating a hypoglycemic effect and a potential for therapeutic use (Pollen et al., 1960).

  • Pharmacological Evaluation as Anti-inflammatory Agents : Aminobenzensulfonamides derivatives of mefenamic acid have been synthesized and evaluated for their anti-inflammatory activity, showing significant therapeutic potential (Mahdi, 2008).

properties

IUPAC Name

3-(aminomethyl)-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-10-13(11,12)8-4-2-3-7(5-8)6-9/h2-5,10H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVLDCBNRZZNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60588470
Record name 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(aminomethyl)-N-methylbenzenesulfonamide

CAS RN

808761-43-5
Record name 3-(Aminomethyl)-N-methylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60588470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

(Step 1) To a 40% methylamine methanol solution (5 ml) was added 3-cyanobenzenesulfonyl chloride (0.88 g) at 0° C., and the mixture was stirred at room temperature for 2 hr. The solvent was evaporated under reduced pressure, saturated brine was added, and the mixture was extracted with ethyl acetate. The solvent was evaporated under reduced pressure. 10% Palladium carbon powder (0.46 g) was added to a solution (10 ml) of the residue in ethanol, and the mixture was stirred overnight under a hydrogen atmosphere (1 atm). The solution was filtered through celite. The solvent was evaporated under reduced pressure. The residue was purified by basic silica gel column chromatography (ethyl acetate) to give 3-(aminomethyl)-N-methylbenzenesulfonamide (0.38 g) as a colorless oil.
Name
methylamine methanol
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.88 g
Type
reactant
Reaction Step One

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